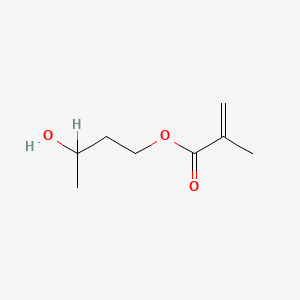

3-Hydroxybutyl methacrylate

Beschreibung

Significance of Hydroxyalkyl Methacrylates in Contemporary Polymer Research

Hydroxyalkyl methacrylates as a class are foundational monomers in modern polymer chemistry, primarily due to their ability to introduce hydroxyl (-OH) functionality into polymer chains. This feature is critically important for several reasons. The hydroxyl group enhances the polarity and hydrophilicity of the resulting polymers, influencing their solubility and swelling behavior, particularly in aqueous environments. atamanchemicals.comsolubilityofthings.com

Perhaps the most well-known polymer in this category is poly(2-hydroxyethyl methacrylate) (PHEMA), which was one of the first materials successfully used to create soft contact lenses due to its ability to form a hydrogel in water. atamanchemicals.comtandfonline.comwikipedia.org The presence of the hydroxyl group is also instrumental for creating crosslinked polymer networks, which improves mechanical stability. For instance, PHEMA is often copolymerized with cross-linking agents like ethylene (B1197577) dimethacrylate to form robust networks. tandfonline.com

Beyond hydrogels, the hydroxyl groups serve as reactive handles for post-polymerization modification, allowing for the grafting of other molecules or the initiation of further reactions. This functionality is crucial in the formulation of advanced coatings and adhesives, where the hydroxyl groups can improve adhesion to polar substrates and participate in crosslinking reactions, leading to more durable and resistant materials. solubilityofthings.combtc-europe.comevonik.com The ability to copolymerize with a wide array of other monomers, such as styrenes and other acrylates, further extends their utility, enabling the fine-tuning of polymer properties for a vast range of applications. tandfonline.comwiley.com

Academic Context and Research Trajectory of 3-Hydroxybutyl Methacrylate (B99206) within Specialty Monomers

Within the broader class of hydroxyalkyl methacrylates, 3-hydroxybutyl methacrylate is considered a specialty monomer, valued for the specific properties conferred by its four-carbon spacer between the methacrylate and hydroxyl groups. evitachem.com This longer, more flexible spacer distinguishes it from shorter-chain analogues like 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxypropyl methacrylate (HPMA).

A significant area of academic research focuses on the use of 3-HBMA in controlled polymerization techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govacs.org These methods allow for the precise synthesis of polymers with controlled molecular weights and low dispersity. rsc.org Researchers have leveraged RAFT polymerization of 3-HBMA to create sophisticated polymer architectures, such as diblock copolymers. For example, using precursors like poly(ethylene glycol) (PEG) or poly(glycerol monomethacrylate) (PGMA) as stabilizer blocks, the polymerization of 3-HBMA can be controlled to induce self-assembly, a process known as polymerization-induced self-assembly (PISA). nih.govacs.orgrsc.org

This research has demonstrated that the relatively high aqueous solubility of the 3-HBMA monomer (approximately 25 g/dm³ at 50°C) is a key factor in overcoming kinetic barriers that often limit polymer morphologies to simple spheres. nih.govacs.orgrsc.org Consequently, the PISA of 3-HBMA has successfully yielded a range of nano-objects, including spheres, worms, and vesicles. nih.govacs.orgrsc.org Remarkably, some of these nano-objects, such as PEG-poly(this compound) (PEG-PHBMA) diblock copolymers, exhibit thermoresponsive behavior, transitioning between these morphologies as the temperature changes. nih.govacs.orgresearchgate.net This "smart" behavior is highly sought after for applications in areas like drug delivery and rheology modification. evitachem.comnih.gov Further research has also explored the creation of interpenetrating polymer networks (IPNs) incorporating poly(hydroxybutyl methacrylate), demonstrating its utility in creating complex, multi-component hydrogel systems. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂O₃ | ontosight.ai |

| Molecular Weight | 144.17 g/mol | ontosight.aievitachem.com |

| Physical State | Colorless liquid | ontosight.ai |

| Boiling Point | ~220°C (at standard pressure) | ontosight.ai |

| Density | ~0.94 g/cm³ | ontosight.ai |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and acetone. | ontosight.aievitachem.com |

Detailed Research Findings and Applications

| Application Area | Specific Use / Research Finding | Source(s) |

| Advanced Polymer Synthesis | A key monomer in RAFT polymerization to create diblock copolymer nano-objects (spheres, worms, vesicles). | nih.govacs.orgrsc.org |

| Used to synthesize thermoresponsive polymers whose morphology changes with temperature. | evitachem.comnih.gov | |

| Employed in polymerization-induced self-assembly (PISA) due to its favorable aqueous solubility. | nih.govacs.orgresearchgate.net | |

| Biomedical Applications | Investigated for use in drug delivery systems and tissue engineering scaffolds due to its biocompatibility. | evitachem.com |

| Used to produce hydrogels and interpenetrating polymer networks (IPNs) with tunable swelling properties. | evitachem.comresearchgate.net | |

| Coatings & Adhesives | Formulates coatings and adhesives with enhanced flexibility and durability. | ontosight.aievitachem.com |

| Improves adhesion to various substrates including metals and plastics. | ontosight.ai |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70103-32-1 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

3-hydroxybutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)8(10)11-5-4-7(3)9/h7,9H,1,4-5H2,2-3H3 |

InChI-Schlüssel |

VHNJXLWRTQNIPD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCOC(=O)C(=C)C)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Hydroxybutyl Methacrylate and Its Analogues

Conventional Esterification Pathways for 3-Hydroxybutyl Methacrylate (B99206) Synthesis

Conventional synthesis of 3-hydroxybutyl methacrylate primarily relies on the direct esterification of methacrylic acid with 1,3-butanediol (B41344). This method is well-established and can be adapted for large-scale production.

Acid-Catalyzed Esterification Processes

The most common laboratory and industrial synthesis of hydroxyalkyl (meth)acrylates involves the reaction of a (meth)acrylic acid with a diol in the presence of an acidic catalyst. For this compound, this involves the reaction of methacrylic acid with 1,3-butanediol.

The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. To drive the reaction equilibrium towards the product side, water, which is formed as a byproduct, is continuously removed. This is often achieved by azeotropic distillation using a suitable solvent like n-hexane. The reaction is generally performed at temperatures between 70°C and 90°C.

A significant challenge in this synthesis is the concurrent formation of the diester byproduct, 1,3-butanediol dimethacrylate. The formation of this diester can be minimized by carefully controlling the molar ratio of the reactants, typically by using an excess of the diol.

Industrial-Scale Synthetic Approaches

On an industrial scale, the synthesis of hydroxyalkyl methacrylates is optimized to maximize yield and purity while minimizing costs. For a monomer like 3-HBMA, a key consideration is suppressing the formation of the di(meth)acrylate byproduct.

Industrial processes achieve this by precisely controlling the molar ratio of the diol to the methacrylic acid. A molar ratio of 1,4-butanediol (B3395766) to acrylic acid greater than 1.0 is often employed to favor the production of the monoester, 4-hydroxybutyl acrylate (B77674). For instance, in a similar synthesis, using a molar ratio of 1,4-butanediol to methacrylic acid of 1.14 resulted in a 99.1% conversion of methacrylic acid and a selectivity of 99.0% for the desired 4-hydroxybutyl methacrylate. This approach is directly applicable to the synthesis of 3-HBMA using 1,3-butanediol.

The process typically involves feeding the reactants into a reactor with an acid catalyst and a solvent for azeotropic water removal. After the reaction is complete, the crude product is purified, usually via distillation, to separate the desired monoester from unreacted starting materials, the diester byproduct, and the catalyst.

| Reactant A | Reactant B | Molar Ratio (Diol:Acid) | Catalyst | Temperature | Conversion of Acid | Selectivity for Monoester |

|---|---|---|---|---|---|---|

| 1,4-Butanediol | Methacrylic Acid | 1.14 | Sulfuric Acid | 70-85°C | 99.1% | 99.0% |

| 1,4-Butanediol | Acrylic Acid | 1.09 | Sulfuric Acid | 70-80°C | 99.5% | 99.0% |

Table 1: Representative Industrial Conditions for Hydroxyalkyl (Meth)acrylate Synthesis. The data shown is for the synthesis of 4-hydroxybutyl (meth)acrylate, which serves as a direct model for the industrial production of this compound.

Sustainable and Green Synthesis Routes for Methacrylate Monomers

In response to growing environmental concerns, significant research has focused on developing sustainable and green synthetic routes for methacrylate monomers. These approaches utilize biocatalysis and renewable feedstocks to create more environmentally friendly processes.

Biocatalytic Synthesis Approaches

Biocatalysis, particularly using enzymes like lipases, offers a green alternative to conventional acid catalysis for ester synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity, which reduces byproduct formation and energy consumption.

For the synthesis of hydroxyalkyl methacrylates, immobilized lipases such as Candida antarctica lipase (B570770) B (CAL-B) are highly effective. The synthesis can be performed through:

Direct Esterification: Reacting 1,3-butanediol with methacrylic acid.

Transesterification (Transacylation): Reacting a simple methacrylate ester (like methyl methacrylate) with 1,3-butanediol.

Enzymatic routes show high regioselectivity, preferentially acylating the primary hydroxyl groups in polyols. This selectivity is a significant advantage over non-selective chemical catalysts. The enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a related compound, has been successfully demonstrated through the transesterification of ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol using CAL-B, highlighting the potential of this enzyme for reactions involving these substrates. mdpi.com

Utilization of Renewable Feedstocks and Waste Biomass

A cornerstone of green chemistry is the use of renewable resources. The synthesis of 3-HBMA can be made more sustainable by producing its precursors, methacrylic acid and 1,3-butanediol, from biomass.

Renewable Methacrylic Acid (MAA): Traditionally derived from fossil fuels, MAA can now be produced from renewable feedstocks like glucose. A prominent hybrid route involves the microbial fermentation of glucose to produce intermediates like citramalic acid or itaconic acid. google.comnih.gov These bio-derived acids are then converted to MAA through thermocatalytic processes such as decarboxylation and dehydration. google.comnih.gov This approach provides a "drop-in" replacement for petroleum-based MAA, allowing its use in existing esterification processes.

Renewable 1,3-Butanediol (1,3-BDO): 1,3-Butanediol is an important platform chemical that can also be produced via fermentation from renewable resources. nih.gov Metabolic engineering of microorganisms like Escherichia coli has enabled the high-yield production of (R)-1,3-BDO from glucose. nih.govtandfonline.com By establishing novel metabolic pathways and optimizing fermentation conditions, researchers have developed strains capable of producing 1,3-BDO efficiently, offering a sustainable alternative to chemical synthesis. google.comnih.gov

By combining bio-based methacrylic acid and bio-based 1,3-butanediol, a fully renewable this compound can be synthesized.

| Feedstock | Process | Intermediate | Target Monomer/Precursor |

|---|---|---|---|

| Glucose | Fermentation & Catalysis | Citramalic Acid | Methacrylic Acid |

| Glucose | Fermentation | Acetyl-CoA | 1,3-Butanediol |

| Lignocellulosic Biomass | Hydrolysis & Fermentation | Sugars | 2,3-Butanediol |

| Crude Glycerol | Fermentation | - | 1,3-Propanediol |

Table 2: Examples of Renewable Feedstocks and Processes for Monomer Precursor Synthesis.

Principles of Green Chemistry in Monomer Production

The shift towards sustainable synthesis of methacrylate monomers is guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Waste Prevention: Traditional routes for methacrylate production, such as the acetone-cyanohydrin (ACH) process for methyl methacrylate, generate significant toxic waste and use hazardous reactants like hydrogen cyanide. nih.gov In contrast, biocatalytic and biomass-based routes are designed to minimize waste by using more selective catalysts and cleaner starting materials.

Atom Economy: Green synthetic routes strive to maximize the incorporation of all materials used in the process into the final product. Biocatalytic routes often exhibit high selectivity, leading to higher atom economy by reducing the formation of unwanted byproducts like diesters.

Use of Renewable Feedstocks: As detailed previously, replacing fossil fuel-based feedstocks with biomass (e.g., glucose, glycerol, lignocellulose) is a central tenet of green monomer production. nih.gov This reduces dependence on finite resources and can lower the carbon footprint of the resulting chemicals.

Catalysis: Green chemistry favors the use of catalytic reagents over stoichiometric ones. The use of enzymes (biocatalysts) or recyclable heterogeneous catalysts is preferred over corrosive and hazardous homogeneous acid catalysts like sulfuric acid. Enzymes operate under mild conditions (lower temperature and pressure), reducing energy demand and increasing process safety.

By integrating these principles, the chemical industry is developing cleaner, safer, and more sustainable pathways for the production of essential monomers like this compound.

Polymerization Mechanisms and Kinetic Studies of 3 Hydroxybutyl Methacrylate

Copolymerization Behavior of 3-Hydroxybutyl Methacrylate

The copolymerization of 3-HBMA with other vinyl monomers is a versatile strategy to tailor the properties of the resulting copolymers for specific applications. The incorporation of the hydroxyl functionality of 3-HBMA can enhance properties such as hydrophilicity, adhesion, and crosslinking ability.

3-HBMA can be copolymerized with a wide range of comonomers via conventional or controlled radical polymerization techniques. Common comonomers include other methacrylates (e.g., methyl methacrylate, butyl methacrylate), acrylates (e.g., butyl acrylate), and styrene. nih.govacs.orgqueensu.ca The selection of the comonomer allows for the fine-tuning of the copolymer's thermal, mechanical, and chemical properties.

The table below provides examples of potential comonomers for radical copolymerization with 3-HBMA and the anticipated properties of the resulting copolymers.

| Comonomer | Anticipated Copolymer Properties | Potential Applications |

|---|---|---|

| Methyl Methacrylate (MMA) | Increased glass transition temperature (T_g), improved mechanical strength. | Coatings, adhesives. |

| Butyl Acrylate (B77674) (BA) | Lower T_g, increased flexibility and tack. | Pressure-sensitive adhesives, sealants. |

| Styrene (St) | Increased T_g, improved refractive index and chemical resistance. | Optical materials, specialty coatings. |

| 2-Hydroxyethyl Methacrylate (HEMA) | Increased hydrophilicity and crosslinking density. | Hydrogels, biomedical materials. |

The composition of a copolymer is determined by the relative reactivities of the monomers towards the propagating radical chain ends. Monomer reactivity ratios, r₁ and r₂, are key parameters that describe the copolymerization behavior of a binary system. fiveable.me They are defined as the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for the radical adding to the other monomer. chemeurope.com

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₁₂ are the propagation rate constants of a chain ending in monomer 1 (M₁) with monomer 1 and monomer 2 (M₂), respectively, and k₂₂ and k₂₁ are the propagation rate constants of a chain ending in monomer 2 with monomer 2 and monomer 1, respectively. chemeurope.com

The values of r₁ and r₂ dictate the distribution of monomer units along the copolymer chain. fiveable.me

If r₁r₂ = 1, an ideal or random copolymer is formed.

If r₁ and r₂ are both less than 1, an alternating copolymer is favored.

If r₁ and r₂ are both greater than 1, a blocky copolymer or a mixture of homopolymers may form. chemeurope.com

The Fineman-Ross and Kelen-Tüdős methods are graphical linearization techniques used to determine monomer reactivity ratios from experimental copolymerization data at low conversions. rsc.orgsemanticscholar.orgmdpi.com These methods rearrange the copolymer composition equation into a linear form.

The Fineman-Ross equation is given as:

G = H * r₁ - r₂

where G and H are functions of the monomer feed mole fractions (f₁ and f₂) and the copolymer composition mole fractions (F₁ and F₂). rsc.org A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. rsc.orgibm.com The equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where η and ξ are functions of the experimental data and α is an arbitrary constant that helps to spread the data points more evenly. rsc.org A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined. The Kelen-Tüdős method is often considered more reliable than the Fineman-Ross method. acs.orgresearchgate.netnih.gov

The Mayo-Lewis equation is the fundamental equation that relates the instantaneous copolymer composition to the monomer feed composition and the monomer reactivity ratios. chemeurope.comwikipedia.orgwolfram.comethz.chwolframcloud.com It is given by:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where [M₁] and [M₂] are the molar concentrations of the two monomers in the feed. wikipedia.org This equation can be used to predict the copolymer composition for a given monomer feed composition if the reactivity ratios are known. Conversely, by determining the copolymer composition experimentally at various feed compositions, the reactivity ratios can be calculated. wolfram.comwolframcloud.com

The application of the Mayo-Lewis equation is crucial for controlling the microstructure of copolymers. For instance, in a system where one monomer is consumed faster than the other, the composition of the monomer feed will drift over the course of the polymerization, leading to a copolymer with a compositional gradient. chemeurope.com This phenomenon, known as compositional drift, can be predicted and controlled using the Mayo-Lewis equation.

The choice of solvent can have a significant impact on the kinetics of radical copolymerization and the resulting copolymer composition, particularly for monomers containing functional groups capable of hydrogen bonding, such as the hydroxyl group in 3-HBMA. nih.govmdpi.comresearchgate.netnih.gov Solvents can influence the reactivity of the monomers and the propagating radicals through various interactions, including hydrogen bonding and changes in polarity. acs.orgrsc.orgresearchgate.net

For hydroxy-functional methacrylates like 2-hydroxyethyl methacrylate (HEMA), which is structurally similar to 3-HBMA, studies have shown that polar solvents can reduce the relative reactivity of the hydroxyl-containing monomer. nih.govmdpi.comnih.gov For example, in the copolymerization of HEMA with non-polar monomers, polar aprotic solvents like dimethylformamide (DMF) can disrupt the intermolecular hydrogen bonding between HEMA molecules, which in turn can decrease its apparent reactivity. nih.gov Conversely, non-polar solvents like xylene may enhance the relative reactivity of the hydroxyl-containing monomer. nih.govmdpi.comnih.gov

The effect of the solvent is also dependent on its concentration. nih.govmdpi.com As the monomer concentration decreases in solution polymerization, the influence of the solvent on monomer reactivity becomes more pronounced. These solvent effects can lead to significant changes in the monomer reactivity ratios and, consequently, the copolymer composition. Therefore, careful selection of the solvent system is essential for achieving the desired copolymer microstructure and properties in the copolymerization of 3-HBMA.

The table below summarizes the expected effects of different solvent types on the copolymerization of 3-HBMA based on studies of similar hydroxy-functional methacrylates.

| Solvent Type | Example Solvent | Expected Impact on 3-HBMA Reactivity | Mechanism of Influence |

|---|---|---|---|

| Non-polar, Aprotic | Xylene, Toluene | Enhanced relative reactivity | Favors intramolecular and intermolecular hydrogen bonding between 3-HBMA molecules, potentially increasing its local concentration around the propagating chain end. nih.govmdpi.com |

| Polar, Aprotic | Dimethylformamide (DMF), Dioxane | Reduced relative reactivity | Disrupts hydrogen bonding between 3-HBMA molecules by forming hydrogen bonds with the hydroxyl groups. nih.gov |

| Polar, Protic | n-Butanol, Ethanol (B145695) | Reduced relative reactivity | Competes for hydrogen bonding with the 3-HBMA monomer and the propagating radical. nih.govmdpi.com |

Controlled Radical Copolymerization Strategies for Sequence Control

The precise arrangement of monomer units within a polymer chain, known as sequence control, is a paramount goal in polymer chemistry as it dictates the final properties of the material. Controlled radical polymerization (CRP) techniques offer robust methods for synthesizing copolymers with well-defined architectures, including those incorporating functional monomers like this compound (HBMA). The primary CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.com These techniques allow for the creation of copolymers with specific sequences such as block, gradient, or alternating structures, rather than the random arrangements typical of conventional free-radical polymerization. nih.gov

Strategies for achieving sequence control in copolymers containing methacrylate monomers are well-established. For instance, the synthesis of block copolymers is commonly achieved through the sequential addition of different monomers to the reaction. In this process, a first block is polymerized, and upon its completion, a second monomer is introduced to grow from the active chain ends of the first block. The success of this method relies on maintaining a high population of living polymer chains, a key feature of CRP. osti.gov

RAFT polymerization is particularly versatile for creating complex, high-order structures. By carefully selecting RAFT agents and controlling polymerization conditions, it is possible to synthesize multiblock copolymers in a one-pot process with high yields and precise control over the molecular weight and dispersity. monash.edu Similarly, ATRP can be used to synthesize various copolymer architectures. The choice of catalyst, initiator, and solvent system is crucial for controlling the polymerization of functional monomers. acs.org

While specific kinetic studies detailing the sequence-controlled copolymerization of this compound are not extensively detailed in readily available literature, the principles derived from studies on analogous functional methacrylates are directly applicable. The presence of the hydroxyl group on HBMA can influence its reactivity and solubility, which must be considered when designing a sequence-controlled copolymerization. For example, studies involving copolymers of n-butyl acrylate and methyl methacrylate have shown that the monomer sequence (alternating vs. gradient vs. statistical) has a profound impact on the material's microstructure and macroscopic properties, such as self-healing capabilities. nih.govacs.org These findings underscore the importance of sequence control, a capability readily provided by CRP techniques for monomers like HBMA.

The table below summarizes the different types of copolymer sequences that can be achieved using these controlled radical polymerization strategies.

| Copolymer Architecture | Monomer Arrangement | Typical Synthesis Strategy |

| Statistical Copolymer | Monomers are arranged randomly along the polymer chain (e.g., -A-B-B-A-B-A-A-). | Copolymerization of a mixture of monomers. |

| Alternating Copolymer | Monomers are arranged in a regular alternating sequence (e.g., -A-B-A-B-A-B-). | Often requires monomers with specific and complementary electronic properties. |

| Block Copolymer | Long sequences of one monomer are linked to long sequences of another (e.g., -A-A-A-A-A-B-B-B-B-B-). | Sequential monomer addition via a controlled polymerization technique. monash.edu |

| Gradient Copolymer | The composition of the copolymer changes gradually along the chain. | Controlled addition of a second comonomer during the polymerization of the first. northwestern.edu |

Polymerization in Dispersed Systems: Emulsion and Dispersion Polymerization Kinetics

Polymerization in dispersed systems, such as emulsion and dispersion polymerization, offers significant advantages for industrial processes, including excellent heat transfer, low viscosity of the medium, and the production of high-molecular-weight polymers at high reaction rates.

Emulsion Polymerization Kinetics

Emulsion polymerization is a heterogeneous radical polymerization process that typically involves a monomer (like HBMA), a dispersing medium (usually water), an emulsifier (surfactant), and a water-soluble initiator. youtube.com The kinetics of emulsion polymerization are classically described by the Smith-Ewart model and are characterized by three distinct intervals. youtube.com

Interval I: Particle Nucleation. Radicals generated in the aqueous phase enter surfactant micelles swollen with monomer, initiating polymerization and forming polymer particles. The rate of polymerization increases as the number of particles (N) grows. youtube.com

Interval II: Constant Rate. Particle nucleation ceases, and the number of particles remains constant. Monomer diffuses from large monomer droplets through the aqueous phase to the growing polymer particles. The monomer concentration within the particles remains constant, leading to a constant rate of polymerization. orientjchem.org

Interval III: Decreasing Rate. The separate monomer droplet phase disappears. The polymerization continues with the remaining monomer inside the polymer particles, and the rate decreases as the monomer concentration falls. orientjchem.org

The rate of polymerization (Rp) is generally expressed as: Rp = kp[M]p(N/NA) where kp is the propagation rate constant, [M]p is the monomer concentration in the particles, N is the number of particles per unit volume, and NA is Avogadro's number.

Studies on hydroxyl-containing methacrylates, which are structurally similar to HBMA, indicate that the hydroxyl group can influence kinetics. These monomers may exhibit lower polymerization rates compared to non-hydroxylated counterparts due to solvation effects in the initial state, which can increase the free energy of activation. cdnsciencepub.com The kinetics are also sensitive to reaction conditions such as temperature and initiator concentration. As demonstrated in studies of 2-hydroxyethyl methacrylate (HEMA), increasing the polymerization temperature generally leads to a higher reaction rate. mdpi.com

The following table, based on data for the analogous monomer 2-hydroxyethyl methacrylate (HEMA), illustrates the effect of temperature on polymerization kinetics. mdpi.com

| Polymerization Temperature (°C) | Overall Activation Energy (kJ/mol) | Relative Effective Kinetic Rate Constant (k_eff) |

| 60 | 88.7 ± 2.1 | 1.00 (Reference) |

| 70 | 88.7 ± 2.1 | (Higher than at 60 °C) |

| 82 | 88.7 ± 2.1 | (Higher than at 70 °C) |

This table illustrates the general principle that an increase in temperature accelerates the rate of polymerization for methacrylate monomers.

Dispersion Polymerization Kinetics

Dispersion polymerization is a precipitation polymerization method in which the monomer, initiator, and a polymeric stabilizer are all dissolved in a solvent that is a non-solvent for the resulting polymer. The polymerization begins in a homogeneous solution. As polymer chains grow, they precipitate and form nuclei, which are then stabilized by the dissolved stabilizer, forming discrete polymer particles that continue to grow. acs.org

The kinetics of dispersion polymerization are influenced by several factors:

Initiator Concentration: An increase in initiator concentration generally leads to a higher rate of polymerization. It can also, however, affect the final particle size; in some systems, higher initiator concentrations result in larger particles. researchgate.net

Stabilizer Concentration: The stabilizer is critical for controlling particle size and stability. Its concentration affects the nucleation stage and the ultimate number of particles formed.

Solvent Composition: The solubility of the monomer and the resulting polymer in the continuous phase is a key factor. The solvency of the medium affects the precipitation of growing chains and thus the particle formation mechanism and kinetics. acs.org

Kinetic studies of methacrylates like methyl methacrylate (MMA) and n-butyl acrylate (n-BuA) in dispersion systems have identified distinct stages in the reaction rate profiles. researchgate.net While specific kinetic data for HBMA are limited, the general principles observed for these other methacrylates are expected to apply. The key to a successful dispersion polymerization is maintaining colloidal stability throughout the reaction to prevent coagulation. acs.org

The table below summarizes the general influence of key parameters on the kinetics of dispersion polymerization, based on findings for common methacrylates. acs.orgresearchgate.net

| Parameter | Effect on Polymerization Rate (Rp) | Effect on Particle Size |

| Increase in Initiator Concentration | Increases Rp | Tends to increase particle size |

| Increase in Stabilizer Concentration | May have a complex effect, often leading to smaller, more numerous particles | Generally decreases particle size |

| Increase in Monomer Concentration | Increases Rp | Tends to increase particle size |

| Increase in Temperature | Increases Rp | Can affect particle size depending on stabilizer and solvent system |

Polymer Architectural Design and Macromolecular Engineering with 3 Hydroxybutyl Methacrylate Units

Development of Linear and Branched Polymer Architectures

The synthesis of linear and branched polymers from 3-hydroxybutyl methacrylate (B99206) can be achieved through various controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.

Linear poly(3-hydroxybutyl methacrylate) (P(3-HBMA)) can be synthesized by conventional free radical polymerization; however, controlled radical polymerization techniques are preferred for producing well-defined polymers. For instance, RAFT polymerization allows for the synthesis of linear P(3-HBMA) with predictable molecular weights and narrow polydispersity indices (Đ < 1.2).

Branched polymer architectures, including star-shaped, graft, and hyperbranched polymers, can be synthesized using RAFT polymerization by employing multifunctional chain transfer agents (CTAs) or by copolymerizing 3-HBMA with a divinyl comonomer. The "grafting from" approach, where polymer chains are grown from a multifunctional macroinitiator, is a common strategy to create branched structures. The resulting branched polymers often exhibit unique solution properties and a high degree of functionality.

The following table summarizes representative examples of linear and branched polymer architectures synthesized using 3-HBMA and related hydroxy-functional methacrylates.

| Polymer Architecture | Monomer(s) | Polymerization Technique | Key Features |

| Linear | This compound | RAFT | Well-defined molecular weight, low polydispersity |

| Branched | This compound, Divinyl comonomer | RAFT | High degree of branching, unique solution viscosity |

| Star-shaped | This compound | ATRP with multifunctional initiator | Multiple polymer arms radiating from a central core |

Synthesis of Block Copolymers Incorporating Poly(this compound) Segments

Block copolymers containing P(3-HBMA) segments are of significant interest due to their ability to self-assemble into various nanostructures, making them suitable for applications in drug delivery, nanotechnology, and materials science. Both diblock and triblock copolymers have been synthesized using controlled radical polymerization techniques.

RAFT polymerization is a particularly versatile method for preparing block copolymers with P(3-HBMA) segments. A typical approach involves the synthesis of a macro-CTA of the first block, followed by chain extension with 3-HBMA to form the second block. This sequential monomer addition allows for the creation of well-defined diblock copolymers such as poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-P(3-HBMA)) and polystyrene-b-poly(this compound) (PS-b-P(3-HBMA)).

Similarly, ABA triblock copolymers can be synthesized using a difunctional CTA, where the "A" blocks are grown simultaneously from both ends of the central "B" block. The hydroxyl functionality within the P(3-HBMA) block provides a site for further modification, allowing for the introduction of other chemical moieties to tailor the copolymer's properties.

Atom Transfer Radical Polymerization (ATRP) has also been successfully employed for the synthesis of block copolymers containing hydroxyl-functionalized methacrylates. This technique utilizes a transition metal catalyst to control the polymerization, yielding polymers with low polydispersity.

Below is a table detailing examples of block copolymers incorporating P(3-HBMA) segments.

| Block Copolymer | Synthesis Method | Segment A | Segment B | Potential Applications |

| AB Diblock | RAFT | Polystyrene | Poly(this compound) | Nanomaterials, drug delivery |

| AB Diblock | ATRP | Poly(methyl methacrylate) | Poly(this compound) | Self-assembling materials |

| ABA Triblock | RAFT (difunctional CTA) | Polystyrene | Poly(this compound) | Thermoplastic elastomers |

Graft Copolymer Synthesis and Post-Polymerization Functionalization

Graft copolymers featuring P(3-HBMA) side chains or backbones offer another avenue for creating complex and functional materials. The synthesis of such copolymers can be achieved through three primary strategies: "grafting through," "grafting from," and "grafting to."

The "grafting through" method involves the copolymerization of a monomer with a macromonomer that has a polymerizable end group. For instance, a P(3-HBMA) macromonomer with a terminal methacrylate group can be copolymerized with another monomer like methyl methacrylate to yield a graft copolymer with a polymethyl methacrylate backbone and P(3-HBMA) side chains. researchgate.net

In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of 3-HBMA, resulting in the growth of P(3-HBMA) grafts from the backbone. This method allows for a high grafting density.

The "grafting to" method involves the reaction of pre-synthesized polymer chains with functional groups along another polymer backbone. The hydroxyl groups on a P(3-HBMA) backbone can be utilized for grafting other polymer chains.

Post-polymerization functionalization of the hydroxyl groups on P(3-HBMA) units is a powerful tool for tailoring the polymer's properties. These hydroxyl groups can undergo a variety of chemical reactions, such as esterification, etherification, and urethane (B1682113) formation, to introduce new functionalities. acs.org This allows for the attachment of bioactive molecules, fluorescent labels, or other polymer chains, expanding the potential applications of P(3-HBMA)-based materials.

| Grafting Method | Description | Example |

| "Grafting through" | Copolymerization of a monomer with a macromonomer. | Copolymerization of methyl methacrylate with a P(3-HBMA) macromonomer. |

| "Grafting from" | Polymerization of a monomer from initiating sites on a polymer backbone. | Growing P(3-HBMA) chains from a poly(styrene-co-chloromethylstyrene) backbone. |

| "Grafting to" | Attaching pre-formed polymer chains to a polymer backbone. | Reacting carboxyl-terminated polystyrene with the hydroxyl groups of a P(3-HBMA) backbone. |

Formation of Crosslinked Networks and Interpenetrating Polymer Networks (IPNs)

The hydroxyl groups present in 3-HBMA are instrumental in the formation of crosslinked networks and interpenetrating polymer networks (IPNs). These networks are three-dimensional polymer structures that are insoluble in solvents and exhibit enhanced mechanical and thermal properties.

Crosslinked networks can be formed by copolymerizing 3-HBMA with a difunctional or multifunctional crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). The crosslinker forms covalent bonds between the linear polymer chains, creating a network structure. The density of crosslinking can be controlled by adjusting the concentration of the crosslinking agent, which in turn influences the swelling behavior and mechanical properties of the resulting material. Hydrogels, which are crosslinked polymers that can absorb large amounts of water, can be prepared using this method.

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more crosslinked polymers are synthesized in the presence of each other. A semi-IPN can be formed by crosslinking one polymer in the presence of a linear polymer. For example, a crosslinked P(3-HBMA) network can be synthesized in the presence of linear polyvinylpyrrolidone (B124986) to form a semi-IPN. These materials often exhibit synergistic properties that are not found in the individual polymer components.

The formation of these networks can be initiated by thermal or photochemical methods. Photopolymerization is a particularly attractive method as it can be carried out at room temperature and allows for spatial and temporal control over the crosslinking process.

Control of Polymer Microstructure and Stereoregularity (e.g., Tacticity, Diads, Triads)

The control of polymer microstructure, specifically stereoregularity or tacticity, is crucial as it significantly influences the physical and chemical properties of the resulting polymer, such as its crystallinity, melting point, and solubility. wikipedia.org The tacticity of a polymer describes the stereochemical arrangement of the pendant groups along the polymer backbone. The main types of tacticity are isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement of pendant groups).

For polymethacrylates, the stereochemistry of the polymer chain can be influenced by the polymerization conditions, including the choice of initiator, solvent, and temperature. Anionic polymerization is a well-established method for producing highly tactic polymethacrylates. For instance, the use of certain organometallic initiators in non-polar solvents at low temperatures can favor the formation of isotactic polymers, while polar solvents often lead to syndiotactic polymers.

In the context of controlled radical polymerization, achieving high stereocontrol is more challenging. However, the use of Lewis acids as additives in ATRP and RAFT polymerization has been shown to influence the tacticity of the resulting polymethacrylates. acs.orgnih.gov These Lewis acids can coordinate to the carbonyl group of the monomer and the growing polymer chain, influencing the stereochemistry of monomer addition.

The microstructure of poly(this compound), including the distribution of diads (two consecutive monomer units) and triads (three consecutive monomer units), can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net ¹H and ¹³C NMR can provide detailed information about the relative amounts of isotactic (meso, m), syndiotactic (racemo, r), and heterotactic (mr) sequences in the polymer chain.

While specific studies detailing the precise control of tacticity for poly(this compound) are not as extensive as for other methacrylates like poly(methyl methacrylate), the principles and techniques developed for controlling the stereoregularity of polymethacrylates are generally applicable. The presence of the hydroxyl group in 3-HBMA may also offer opportunities for hydrogen bonding interactions that could influence the stereochemical outcome of the polymerization.

Advanced Materials and Academic Applications Derived from 3 Hydroxybutyl Methacrylate Polymers

Hydrogel Development for Advanced Polymer Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. semanticscholar.org Their development has been a significant area of research, with applications in biomedical fields such as tissue engineering and drug delivery. semanticscholar.orgresearchgate.net Methacrylate-based hydrogels, in particular, offer the advantage of being easily synthesized with varying compositions, which allows for tailored permeability and diffusion characteristics. researchgate.net

The synthesis of hydrogels typically involves the polymerization of monomers in the presence of a cross-linking agent and an initiator. nih.gov For hydrogels based on 3-hydroxybutyl methacrylate (B99206) (3-HBMA), the hydroxyl groups present in the monomer can enhance the hydrophilic nature of the resulting polymer, contributing to its swelling capacity. The properties of the hydrogel, such as its equilibrium water content (EWC), mechanical strength, and thermal stability, can be controlled by adjusting the concentration of the cross-linker and the ratio of different monomers in copolymer hydrogels. vot.pl

Research on similar hydroxyalkyl acrylate (B77674) hydrogels has shown that the swelling capacity is influenced by the cross-linker concentration; a lower concentration generally allows for easier diffusion of water molecules into the gel matrix, resulting in a higher EWC. icm.edu.pl Conversely, increasing the amount of cross-linking agent restricts the mobility of the polymer chains, leading to a stronger and more rigid hydrogel with a higher Young's modulus. icm.edu.pl

Table 1: Factors Influencing Hydrogel Properties

| Property | Influencing Factor | Effect of Increase in Factor |

| Swelling Capacity (EWC) | Cross-linker Concentration | Decrease |

| Mechanical Strength (Young's Modulus) | Cross-linker Concentration | Increase |

| Thermal Stability | Cross-linker Concentration | Increase |

This table illustrates the general relationship between cross-linker concentration and key hydrogel properties, based on findings from related acrylate hydrogels.

Functional Coatings and Surface Modification Materials

Development of High-Performance Coating Formulations

Polymers derived from 3-hydroxybutyl methacrylate are utilized in the formulation of high-performance coatings, particularly in ultraviolet (UV) curable systems. arkema.comyoutube.com UV curing is a process where a liquid coating is solidified upon exposure to UV light, initiating a rapid polymerization reaction. youtube.comnih.gov These coatings are valued for their fast curing times, low volatile organic compound (VOC) content, and excellent performance characteristics. arkema.comnih.gov

A typical UV-curable formulation consists of oligomers, monomers (like 3-HBMA), photoinitiators, and additives. youtube.com The (meth)acrylate groups in the oligomers and monomers are responsible for the curing process. mdpi.com The inclusion of 3-HBMA can enhance properties such as adhesion, moisture resistance, and chemical and abrasion resistance. polysciences.com The hydroxyl functionality of 3-HBMA can also be used for further cross-linking reactions, for example, with polyisocyanates, to create durable and resistant coating networks. trea.com The properties of the final cured film, such as hardness and gloss, are influenced by the chemical structure of the monomers and oligomers used. mdpi.com For instance, coatings based on methacrylate groups tend to be harder than those based on acrylates due to the stiffer polymer chain resulting from the additional methyl group. mdpi.com

Table 2: Components of a UV-Curable Coating Formulation

| Component | Function | Example |

| Oligomer | Provides the backbone of the coating and primary mechanical properties. | Urethane (B1682113) acrylates, Epoxy acrylates |

| Monomer | Acts as a reactive diluent to adjust viscosity and contributes to final properties. | This compound |

| Photoinitiator | Absorbs UV light and initiates the polymerization reaction. | Ethyl(2,4,6-trimethylbenzoyl)-phenyl phosphinate |

| Additives | Modify properties such as flow, leveling, and pigment dispersion. | Surfactants, defoamers |

Surface Modification Techniques Utilizing Poly(this compound)

Surface modification is a critical process for enhancing the performance of materials in various applications, including biomedical devices and advanced composites. researchgate.net Poly(this compound) can be used to alter the surface properties of a material through techniques like grafting. Grafting involves attaching polymer chains to a substrate, forming a "polymer brush" that can change the surface's hydrophilicity, biocompatibility, and other characteristics. nist.gov

One common method for grafting is atom-transfer radical polymerization (ATRP), which allows for the controlled growth of polymer chains from a surface. nih.gov For substrates like poly(dimethylsiloxane) (PDMS), a common material in microfluidics and biomaterials, the surface can be treated to introduce hydroxyl groups. nist.gov These hydroxyl groups then serve as anchor points for an initiator, from which the poly(3-HBMA) chains are grown. nist.gov

The resulting polymer brush layer can significantly alter the surface's interaction with its environment. For example, the presence of hydroxyl groups in poly(3-HBMA) can increase the hydrophilicity of a hydrophobic surface. The thickness and density of the grafted polymer brushes can be controlled by the polymerization conditions, which in turn dictates the extent of surface property modification. nih.gov

Self-Healing Coating Systems and Their Mechanisms

Self-healing materials have the ability to autonomously repair damage, which can extend the lifetime and improve the reliability of products and structures. e3s-conferences.org In the context of coatings, self-healing can prevent corrosion and other forms of degradation of the underlying substrate. illinois.edu Polymers based on this compound can be incorporated into self-healing coating systems through various mechanisms.

One common approach is the use of microcapsules containing a healing agent. nih.govnih.gov When a crack forms in the coating, the microcapsules rupture, releasing the healing agent which then polymerizes to fill the crack. nih.gov In a system utilizing 3-HBMA, it could potentially be part of the polymer matrix or a component of the healing agent itself.

Another mechanism for self-healing is based on reversible chemical bonds. e3s-conferences.org These can be covalent bonds that can break and reform under specific stimuli, such as heat or light, or non-covalent interactions like hydrogen bonds. nih.gov The hydroxyl groups on 3-HBMA are capable of forming hydrogen bonds, which can contribute to the self-healing ability of a polymer network. researchgate.net When the material is damaged, these hydrogen bonds can reform across the fractured interface, restoring the material's integrity. researchgate.net

Table 3: Mechanisms of Self-Healing in Coatings

| Mechanism | Description | Role of 3-HBMA |

| Microencapsulation | Microcapsules containing a healing agent are embedded in the coating matrix. Damage ruptures the capsules, releasing the agent to repair the crack. nih.gov | Can be a component of the polymer matrix or the encapsulated healing agent. |

| Reversible Covalent Bonds | Dynamic covalent bonds (e.g., Diels-Alder reactions) that can break and reform, allowing the material to be reshaped and healed. e3s-conferences.orgnih.gov | Can be functionalized to participate in these reversible reactions. |

| Supramolecular Chemistry | Non-covalent interactions, such as hydrogen bonds, that can be broken and reformed to facilitate healing. nih.gov | The hydroxyl groups can form hydrogen bonds, contributing to self-healing. researchgate.net |

Elastomeric Materials Based on this compound Constituents

Elastomers are polymers that exhibit viscoelasticity, meaning they have both viscosity and elasticity. They can be stretched to a great extent and then return to their original shape. The mechanical properties of elastomers, such as tensile strength and elongation at break, are crucial for their applications. nih.gov

Design and Synthesis of Thermoplastic Elastomers

Thermoplastic elastomers (TPEs) are a class of copolymers that combine the properties of thermoplastics and elastomers. tennessee.edu They can be processed like plastics at elevated temperatures but behave like rubber at room temperature. tennessee.edu A common structure for TPEs is a triblock copolymer, consisting of a soft, rubbery midblock and hard, glassy endblocks. researchgate.net

In the context of this compound, it could be incorporated into either the hard or soft segment of a TPE, depending on the desired properties. For example, a triblock copolymer could be synthesized with a soft poly(n-butyl acrylate) midblock and hard endblocks made from a copolymer of methyl methacrylate and this compound. The hydroxyl groups in the 3-HBMA units could provide sites for hydrogen bonding, which would enhance the physical cross-linking within the hard domains, thereby improving the mechanical properties of the elastomer.

The synthesis of such block copolymers is often achieved through controlled radical polymerization techniques like ATRP, which allows for the precise control of the polymer architecture. researchgate.net The ratio of the hard and soft segments is a key factor in determining the mechanical properties of the TPE. researchgate.net An increase in the weight percentage of the hard segment generally leads to an increase in tensile strength and a decrease in elongation at break. researchgate.net

Bio-based Elastomer Formulations and Performance

The push towards sustainability and reduced reliance on fossil fuels has spurred significant growth in the field of bio-based polymers. Bio-based elastomers, in particular, are sought after for their softness, high strain, and resilience, making them viable alternatives to petroleum-based counterparts. While direct research on 3-HBMA as a primary component in bio-elastomers is emerging, its characteristics as a hydroxylated methacrylate monomer allow for its integration into bio-based polymer systems to enhance performance.

The incorporation of monomers with functional groups, such as the hydroxyl group in 3-HBMA, is a key strategy in designing advanced elastomers. These groups can act as sites for cross-linking or for grafting other polymer chains, which can significantly influence the material's mechanical properties. For example, in polyurethane elastomers, the polymerization of hydroxyl and isocyanate groups forms the block copolymer structure responsible for their elasticity and strength. Similarly, the hydroxyl group of 3-HBMA can be used to create novel bio-based polyester (B1180765) or polyurethane elastomers.

The performance of such elastomers is highly dependent on their formulation. Key mechanical properties include tensile strength, elongation at break, and resilience (the ability to recover from deformation). The inclusion of functional monomers can modulate these properties. For instance, increasing cross-link density often leads to a higher modulus but may reduce elongation at break. The flexible butyl chain in 3-HBMA can contribute to a lower glass transition temperature and improved elasticity in the final elastomer.

Table 1: Key Mechanical Properties of Elastomers and Influencing Factors

| Mechanical Property | Description | Influencing Factors in Formulations |

|---|---|---|

| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before breaking. | Cross-link density, polymer chain entanglement, filler type and loading, interfacial adhesion. |

| Elongation at Break | The ratio between increased length and initial length after breakage of the test specimen. It represents the material's ductility. | Polymer chain flexibility, molecular weight, degree of cross-linking. |

| Resilience | The ability of an elastomer to absorb energy when it is deformed elastically and release that energy upon unloading. | Elastomer type, formulation, temperature, cross-link density. |

| Tear Energy | The energy per unit area required to propagate a tear in the material. | Consistency of the material (e.g., light-body vs. heavy-body), polymer structure. |

Polymer Composites and Nanocomposites Integration

The integration of fillers into a polymer matrix is a well-established method to create composite materials with enhanced properties that surpass those of the individual components. Polymers based on 3-HBMA are suitable matrices for composites due to the reactive and polar nature of the hydroxyl group, which can facilitate better interaction with a wide range of fillers.

The addition of fillers and fibers to methacrylate-based polymers is a common and effective method to improve their physical and mechanical properties. The choice of filler—particulate or fibrous—depends on the desired outcome.

Particulate Fillers: These fillers, such as silica (B1680970), aluminum oxide, or carbon black, are typically used to increase stiffness, hardness, and wear resistance. The effectiveness of reinforcement depends on factors like particle size, shape, and concentration. For instance, in polymethyl methacrylate (PMMA) composites, the incorporation of nanofillers has been shown to be an efficient way to improve material properties. Modified carbon black, when homogeneously dispersed, can significantly enhance the thermal and mechanical performance of a PMMA matrix.

Fibrous Fillers: Fibers like glass, carbon, or natural fibers provide significant improvements in tensile strength, flexural strength, and impact resistance. The properties of fiber-reinforced composites are heavily influenced by the fiber's length, orientation, and volume fraction. For example, glass fiber reinforcement has been found to substantially increase the flexural and impact strength of acrylic resins. The effectiveness of the reinforcement is critically dependent on the adhesion between the fibers and the polymer matrix.

The hydroxyl group of 3-HBMA can play a crucial role in improving the dispersion and adhesion of both particulate and fibrous fillers, particularly those with polar surfaces like silica or glass fibers.

Table 2: Comparison of Particulate and Fibrous Fillers in Methacrylate Composites

| Filler Type | Examples | Primary Property Enhancements | Key Considerations |

|---|---|---|---|

| Particulate | Carbon Black, Silica (SiO2), Aluminum Oxide (Al2O3) | Increased stiffness, hardness, wear resistance, thermal stability. | Particle size, shape, dispersion, surface chemistry. |

| Fibrous | Glass Fibers, Carbon Fibers, Polyethylene (B3416737) Fibers | Increased tensile strength, flexural strength, impact strength, fatigue resistance. | Fiber length, orientation, volume fraction, fiber-matrix adhesion. |

The performance of a polymer composite is critically dependent on the interface, the region where the polymer matrix and the filler meet. Strong interfacial adhesion is necessary for effective stress transfer from the matrix to the reinforcing filler, which is essential for achieving enhanced mechanical properties. Conversely, weak interactions can lead to poor performance, as the filler and matrix act independently.

The chemical nature of the 3-HBMA monomer, specifically its pendant hydroxyl group, is highly advantageous for tailoring interfacial interactions. This group can form strong hydrogen bonds with fillers that have hydroxyl groups on their surface, such as silica or glass. This chemical affinity promotes better adhesion compared to non-polar polymers.

Several strategies are employed to enhance interfacial adhesion:

Surface Modification of Fillers: Treating fillers with coupling agents, like silanes, is a common technique. A silane (B1218182) agent can form covalent bonds with the inorganic filler surface and also react with the polymer matrix, effectively creating a chemical bridge across the interface. Heat treatment after silane application can further consolidate the bonding and improve mechanical properties.

Matrix Modification: Incorporating monomers with functional groups, like 3-HBMA, directly into the polymer backbone modifies the matrix itself to be more compatible with fillers. This approach can improve filler dispersion and create stronger secondary interactions (like hydrogen bonding) at the interface.

The quality of the interface directly impacts the macroscopic properties of the composite. Good adhesion leads to higher tensile and flexural strength, while poor adhesion can result in premature failure at the interface. Furthermore, strong polymer-filler interactions can restrict polymer chain mobility near the filler surface, affecting the viscoelastic and thermal properties of the composite.

Stimuli-Responsive Polymer Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small external triggers such as temperature, pH, or light. Hydrogels, which are crosslinked polymer networks capable of absorbing large amounts of water, are a common form of stimuli-responsive material.

Polymers containing hydroxyalkyl methacrylate units, such as 2-hydroxyethyl methacrylate (HEMA), are widely used to create stimuli-responsive hydrogels. Due to its similar structure, 3-HBMA is also a prime candidate for such systems. The hydroxyl group imparts hydrophilicity and provides a reactive site for further functionalization.

pH-Responsiveness: pH sensitivity is often introduced by copolymerizing 3-HBMA with monomers containing acidic (e.g., carboxylic acid) or basic (e.g., tertiary amine) groups. At different pH levels, these groups can become ionized or deionized, leading to electrostatic repulsion or attraction within the polymer network. This change in internal forces causes the hydrogel to swell or shrink. For example, hydrogels with carboxyl groups will swell at high pH as the groups deprotonate and repel each other, while shrinking at low pH.

Temperature-Responsiveness: Thermo-responsive polymers exhibit a critical solution temperature at which they undergo a phase transition from soluble to insoluble. This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions. While poly(3-HBMA) itself is not strongly thermo-responsive, it can be copolymerized with well-known thermo-responsive monomers like N-isopropylacrylamide (NIPAM) to create systems that respond to temperature changes. The inclusion of 3-HBMA can be used to fine-tune the transition temperature and mechanical properties of the resulting hydrogel.

These responsive behaviors allow for the development of materials for applications like controlled drug delivery, where a change in the physiological environment (e.g., the lower pH of a tumor) can trigger the release of a therapeutic agent.

Membranes with Tailored Surface Properties for Specific Functionalities

Polymer membranes are crucial for a wide range of separation processes, from water purification to biomedical applications. The performance of a membrane is largely dictated by its surface properties, such as hydrophilicity, charge, and roughness. Biofouling, the unwanted adhesion of microorganisms and other substances to the membrane surface, is a major challenge that reduces efficiency and lifespan.

Surface modification is a key strategy to improve membrane performance and combat fouling. Incorporating monomers like 3-HBMA into membrane materials is an effective way to tailor surface properties. The hydroxyl group of 3-HBMA can significantly increase the hydrophilicity of the membrane surface. A more hydrophilic surface is less prone to fouling because it reduces the hydrophobic interactions that allow many foulants to adhere.

Methods for integrating 3-HBMA to achieve specific functionalities include:

Surface Grafting: 3-HBMA can be grafted onto the surface of an existing hydrophobic membrane using techniques like plasma or UV irradiation. This creates a thin, hydrophilic layer on the surface without altering the bulk properties of the membrane.

Blending: Copolymers containing 3-HBMA can be blended with the primary membrane polymer before the membrane is cast. During the phase inversion process used to form the membrane, the more hydrophilic 3-HBMA segments tend to migrate to the surface, creating a self-modified, fouling-resistant surface.

Beyond improving hydrophilicity, the hydroxyl groups on the surface serve as anchor points for further functionalization. For example, anticoagulant agents can be immobilized on the surface to improve hemocompatibility for biomedical applications like hemodialysis, or specific enzymes can be attached to create reactive membranes for biosensors.

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| 3-HBMA | This compound |

| PMMA | Poly(methyl methacrylate) |

| HEMA | 2-Hydroxyethyl methacrylate |

| NIPAM | N-isopropylacrylamide |

Analytical Techniques for Structural Elucidation and Characterization of Poly 3 Hydroxybutyl Methacrylate

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in identifying the chemical structure and functional groups present in P(3HBMA).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural and Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and microstructural characterization of polymers like P(3HBMA). Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable insights into the polymer's architecture.

¹H NMR spectroscopy is instrumental in confirming the chemical structure of P(3HBMA) by identifying the various proton environments within the repeating monomer unit. nih.gov The signals corresponding to the vinyl protons of the monomer disappear upon polymerization, providing a method to monitor the reaction kinetics and determine monomer conversion. nih.govrsc.org For instance, in the polymerization of butyl methacrylate (B99206), the disappearance of vinyl proton signals at 5.55 and 6.07 ppm and the appearance of polymer signals between 0.5 to 2.0 ppm can be tracked over time. nih.gov Furthermore, ¹H NMR can be used to determine the number-average molecular weight (Mn) of the polymer. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone and side chains. In similar polyhydroxyalkanoates, distinct signals are observed for the carbonyl (CO), methine (CH), methylene (B1212753) (CH2), and methyl (CH3) groups. stuba.sk For example, in poly(3-hydroxybutyrate), these signals appear around 170.0, 68.5, 41.3, and 21.4 ppm, respectively. stuba.sk High-resolution ¹³C NMR can also be employed to analyze the tacticity of the polymer, which refers to the stereochemical arrangement of the chiral centers along the polymer chain. semanticscholar.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate complex structural details and configurational assignments. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Methacrylate Polymers

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Vinyl Protons (monomer) | 5.5 - 6.1 |

| Methine Proton (polymer backbone) | 1.8 - 2.1 |

| Methylene Protons (polymer backbone) | 1.4 - 1.9 |

| Methyl Protons (α-methyl group) | 0.8 - 1.2 |

Table 2: Representative ¹³C NMR Chemical Shifts for Polyhydroxyalkanoates

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Methine (CH) | ~68 |

| Methylene (CH₂) | ~41 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential techniques for identifying the functional groups present in P(3HBMA). The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds within the molecule.

The FTIR spectrum of a methacrylate polymer is characterized by several key absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ester group is typically observed around 1720-1740 cm⁻¹. researchgate.netculturalheritage.org The C-O stretching vibrations of the ester group give rise to prominent peaks in the 1100-1300 cm⁻¹ region. researchgate.net Specifically, bands around 1241 cm⁻¹ and 1269 cm⁻¹ can be attributed to these vibrations in methacrylate polymers. culturalheritage.org

Additionally, C-H stretching vibrations of the methyl and methylene groups in the polymer backbone and side chain appear in the 2800-3000 cm⁻¹ range. researchgate.netspectroscopyonline.com The presence of a hydroxyl (-OH) group in the 3-hydroxybutyl side chain would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The disappearance of the C=C bond from the monomer during polymerization can be monitored by the decrease in the intensity of the peak around 1636 cm⁻¹. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Poly(methacrylates)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-H (Alkyl) | Stretching | 2800 - 3000 |

| C=C (Monomer) | Stretching | ~1636 |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It is particularly useful for identifying and characterizing polymers. horiba.com The Raman spectrum of a polymer provides a unique chemical fingerprint, allowing for its identification. horiba.com

For P(3HBMA), Raman spectroscopy can be used to identify the characteristic vibrational modes of the polymer backbone and side chains. For instance, polymers with a carbonyl group exhibit a band between 1650 and 1750 cm⁻¹. horiba.com The C-H stretching region between 2800 and 3200 cm⁻¹ provides information about the alkyl groups present. horiba.com Raman spectroscopy is also sensitive to the degree of crystallinity and orientation of polymer chains, which can influence the material's mechanical properties. horiba.com For example, in polyethylene (B3416737) terephthalate, the C=O band sharpens in the crystalline form. horiba.com

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For polymers like P(3HBMA), which primarily consist of saturated aliphatic ester groups, the chromophores are the carbonyl (>C=O) groups. researchgate.net These groups typically exhibit two absorption bands: a strong π → π* transition in the UV region (around 220 nm) and a weaker n → π* transition at a longer wavelength (around 295 nm). researchgate.net UV-Vis spectroscopy can be employed to monitor changes in the polymer structure, such as the formation of conjugated systems upon degradation, which would result in a redshift of the absorption bands. rsc.org

Chromatographic Analysis for Molecular Weight Distribution and Polydispersity

Chromatographic techniques are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that dictate their physical and mechanical properties.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. aimplas.netlcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and have longer retention times. paint.org

By calibrating the GPC/SEC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the P(3HBMA) sample. researchgate.netaimplas.net A narrow PDI (typically less than 1.5) indicates a more uniform polymer chain length, which is often desirable for specific applications. researchgate.net The choice of mobile phase is crucial, with solvents like tetrahydrofuran (B95107) (THF) being commonly used for methacrylate polymers. researchgate.netschambeck-sfd.com Multi-detector GPC/SEC systems, which may include viscometers and light scattering detectors, can provide absolute molecular weight determination without the need for calibration with standards of the same polymer type. aimplas.net

Table 4: Typical GPC/SEC Parameters for Polymer Analysis

| Parameter | Description |

|---|---|

| Mobile Phase | The solvent used to dissolve the polymer and carry it through the column (e.g., THF). |

| Stationary Phase | Porous gel particles packed in the column that separate molecules by size. |

| Detectors | Devices that measure the concentration of the eluting polymer (e.g., refractive index, UV-Vis, light scattering). |

| Calibration Standards | Polymers of known molecular weight used to create a calibration curve (e.g., polystyrene, polymethylmethacrylate). |

Table 5: Molecular Weight Data Obtainable from GPC/SEC

| Parameter | Definition | Significance |

|---|---|---|

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Mw (Weight-Average Molecular Weight) | Averages the molecular weights based on the weight fraction of each molecule. It is more sensitive to the presence of high molecular weight chains. | Relates to properties like strength and toughness. |

| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse polymer. |

Mass Spectrometry Techniques for End-Group and Microstructure Elucidation (e.g., FTMS)

Mass spectrometry (MS) has emerged as a powerful analytical tool for the detailed characterization of polymers, including poly(3-hydroxybutyl methacrylate) (PHBMA). researchgate.netnih.gov This technique provides in-depth information about the chemical composition and structure of polymers with high sensitivity, selectivity, and speed. researchgate.netnih.gov Unlike traditional methods that measure average properties of the bulk material, mass spectrometry allows for the analysis of individual polymer molecules. lcms.cz

One of the key applications of MS in polymer analysis is the determination of end-groups. The chemical functionalities at the ends of polymer chains, known as end-groups, are crucial as they provide insights into the polymerization mechanism. mtoz-biolabs.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization (ESI-MS) are particularly effective for this purpose. mtoz-biolabs.com MALDI-TOF MS is a soft ionization technique that can analyze polymer chains as singly charged ions with minimal fragmentation, making it possible to identify the mass of the repeating monomer unit and the end-groups. sigmaaldrich.comnih.gov ESI-MS is also utilized for its high resolution, which is beneficial for complex polymer structures. mtoz-biolabs.com

Tandem mass spectrometry (MS/MS) further enhances the structural elucidation by allowing for the fragmentation of selected precursor ions. lcms.cz This process provides detailed information about the polymer's repeat unit chemistry, backbone connectivity, and the precise structure of the end-groups. lcms.cz For complex polymer systems, high-resolution mass analyzers are essential to distinguish between different molecular weights, end-groups, and architectures. longdom.org

Fourier Transform Mass Spectrometry (FTMS) offers ultra-high resolution and accuracy, which is invaluable for resolving complex polymer mixtures and determining the elemental composition of different species. While specific applications of FTMS for poly(this compound) are not extensively detailed in the provided search results, the principles of high-resolution mass spectrometry are directly applicable to its structural characterization. The high resolving power of FTMS would be instrumental in distinguishing between different end-groups and identifying subtle variations in the polymer microstructure.

Table 1: Mass Spectrometry Techniques for Polymer Characterization

| Technique | Information Provided | Advantages |

| MALDI-TOF MS | Molecular weight distribution, repeat unit mass, end-group identity. sigmaaldrich.comosti.gov | Soft ionization minimizes fragmentation; suitable for a wide range of polymers. nih.govosti.gov |

| ESI-MS | Detailed end-group structural analysis, high-resolution for complex structures. mtoz-biolabs.com | High resolution and accuracy. mtoz-biolabs.com |

| Tandem MS (MS/MS) | Detailed structural information, repeat unit chemistry, backbone connectivity, end-group determination. lcms.cz | Provides fragmentation patterns for structural elucidation. lcms.cz |

| FTMS | Ultra-high resolution and mass accuracy, elemental composition. longdom.org | Essential for resolving complex polymer mixtures and architectures. longdom.org |

Thermal Analysis Methods for Polymer Transitions and Stability

Thermal analysis techniques are fundamental in characterizing the thermal properties of polymeric materials. These methods measure the physical and chemical changes in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Behavior

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for investigating the thermal transitions of polymers. apluscoating.commt.com It measures the difference in heat flow between a sample and a reference as a function of temperature. sgs-institut-fresenius.de This allows for the determination of key thermal properties such as the glass transition temperature (Tg). apluscoating.com

The glass transition temperature is a critical characteristic of a polymer, representing the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. apluscoating.com This transition is observed as a step-like change in the heat flow on the DSC thermogram. sgs-institut-fresenius.de The Tg is influenced by several factors including molecular weight, molecular weight distribution, and the chemical structure of the polymer. sigmaaldrich.com

For poly(this compound), like other polymers, the Tg is a key parameter that dictates its end-use applications. DSC can be used to determine the Tg of PHBMA and how it might be affected by different processing conditions or the presence of additives. sgs-institut-fresenius.de The analysis of the DSC curve provides valuable information on the phase behavior of the polymer, including melting and crystallization events if the polymer is semi-crystalline. mt.comsgs-institut-fresenius.de

Table 2: Typical Thermal Transitions Measured by DSC

| Thermal Transition | Description | Appearance on DSC Curve |

| Glass Transition (Tg) | Transition from a glassy to a rubbery state in amorphous regions. apluscoating.com | A step-like change in the baseline heat flow. sgs-institut-fresenius.de |

| Crystallization (Tc) | Process of polymer chains aligning into an ordered crystalline structure. | An exothermic peak. |

| Melting (Tm) | Transition from a crystalline solid to a viscous liquid. sigmaaldrich.com | An endothermic peak. |